molecular formula C8H8F3N B051758 N-methyl-4-(trifluoromethyl)aniline CAS No. 22864-65-9

N-methyl-4-(trifluoromethyl)aniline

Cat. No. B051758
CAS RN: 22864-65-9
M. Wt: 175.15 g/mol
InChI Key: UTUYWZJPVLDHJJ-UHFFFAOYSA-N
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Description

“N-methyl-4-(trifluoromethyl)aniline” is a chemical compound used as a synthetic building block . It is derived from aniline, a compound found naturally in various substances .


Physical And Chemical Properties Analysis

“N-methyl-4-(trifluoromethyl)aniline” is a colorless to light yellow transparent liquid . It has a boiling point of 106 °C at 20 mmHg, a flash point of 98 °C, a specific gravity of 1.24, and a refractive index of 1.49 .

Scientific Research Applications

  • Liquid Crystal Applications : N-methyl-4-(trifluoromethyl)aniline derivatives exhibit stable smectic B and A phases, useful in the development of liquid crystals. These derivatives demonstrate properties like high orientational order and stability in monolayer smectic states (Miyajima et al., 1995).

  • Electron Transport Materials in Electrophotography : Certain derivatives, such as N-(nitrofluorenylidene)anilines, are used as electron transport materials in positive charge electrophotography, offering high compatibility with polycarbonate (Matsui et al., 1993).

  • Synthesis of Biologically Active Compounds : The trifluoromethyl-substituted anilines have biological activity and are useful building blocks in pharmaceuticals. They can be transformed into a variety of valuable fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).

  • Chemical Sensor Development : These compounds are instrumental in developing sensors for biomarkers like 4-Aminophenol, indicating aniline exposure in the human body. They demonstrate high sensitivity and selectivity in these applications (Jin & Yan, 2021).

  • Organic Synthesis and Catalysis : N-methyl-4-(trifluoromethyl)aniline is used in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds, leading to a variety of chemical products (Lenhart & Bach, 2014).

  • Medical Imaging : Synthesis methods involving N-methyl-4-(trifluoromethyl)aniline derivatives are explored for potential applications in amyloid imaging agents for Alzheimer’s disease (Peng et al., 2009).

  • Non-Linear Optical Materials : Certain derivatives like 4-Chloro-3-(trifluoromethyl)aniline show potential as non-linear optical (NLO) materials due to their unique vibrational properties and molecular structures (Revathi et al., 2017).

  • Nuclear Magnetic Resonance Spectroscopy : These compounds also have applications in nuclear magnetic resonance spectroscopy to study the effects of methyl substituents on ring carbon shieldings and changes in charge distributions (Lauterbur, 1963).

  • Epoxy Systems in Material Science : N-methyl-4-(trifluoromethyl)aniline derivatives are utilized in synthesizing epoxy systems with enhanced water resistance and studying the non-Fickian behavior of these systems during water aging (Johncock & Tudgey, 1983).

  • Antiviral Agents : Certain N-methyl-4-(trifluoromethyl)aniline derivatives demonstrate antiviral activity, particularly against respiratory syncytial virus (RSV), suggesting their potential in medical applications (Fioravanti et al., 2015).

Safety And Hazards

“N-methyl-4-(trifluoromethyl)aniline” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Protective measures such as wearing protective gloves/clothing/eye protection/face protection, washing hands thoroughly after handling, and using it only outdoors or in a well-ventilated area are recommended .

properties

IUPAC Name

N-methyl-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUYWZJPVLDHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568183
Record name N-Methyl-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-(trifluoromethyl)aniline

CAS RN

22864-65-9
Record name N-Methyl-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-4-(trifluoromethyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-trifluoromethylaniline (6.7 g), trimethylorthoformate (6.6 g) and sulfuric acid (0.22 g) was heated at 90° C. and the methanol formed in the reaction was allowed to distill off. Additional trimethylorthoformate (4 mL) was added twice more. After each addition the reaction mixture was distilled. A final aliquot trimethylorthoformate (5 mL) was added and the reaction mixture was heated at 150° C. for four hours. The reaction mixture was cooled and partitioned between saturated aqueous sodium bicarbonate and ethyl acetate. The organic layer was removed, dried over sodium sulfate, and concentrated to a yellow oil. This oil was then suspended in 2N aqueous HCl (100 mL) and then heated at 80° C. for eight hours. The reaction mixture was then cooled, made basic to pH 11 with aqueous NaOH, and extracted with ether. The organic layer was dried over magnesium sulfate and concentrated to an oil. This oil was further purified by chromatography on silica gel (350 g, elute with hexane:ether (60/40)) to give 5.8 g of N-methyl-4-trifluoromethylaniline as a low-melting solid. Condensation of N-methyl-4-trifluoromethylaniline with cyanoacetic acid, as described in Preparation 1 yielded 6.0 g of α-cyano-N-methyl-4-trifluoromethylacetanilide; m.p. 68°-70° C.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
V Galievsky, K Zachariasse - Acta Physica Polonica A, 2007 - bibliotekanauki.pl
In the series of N,N-di-n-alkyl-4-(trifluoromethyl)anilines (DXCF3), with X = M (methyl), E (ethyl), Pr (n-propyl) and Pe (n-pentyl), an intramolecular charge transfer (ICT) reaction takes …
Number of citations: 31 bibliotekanauki.pl
T Leischnera, LA Suarezb, A Spannenberga, K Jungea… - scienceopen.com
Dry and oxygen-free solvents (acetonitrile, DCM, toluene, THF, methanol, ethanol and heptane) were collected from an Innovative Technology PS-MD-6 solvent purification system and …
Number of citations: 0 www.scienceopen.com
EB Sjogren, MA Rider, PH Nelson… - Journal of medicinal …, 1991 - ACS Publications
A series of a-cyano-| 8-hydroxypropenamides was prepared and tested for anthelminticactivity. a-Cyano-/?-hydroxy-IV-[4-(trifluoromethyl) phenyl]-3-[4-(trifluoromethyl) phenyl] …
Number of citations: 34 pubs.acs.org
Z Huang, X Jiang, S Zhou, P Yang, CX Du… - …, 2019 - Wiley Online Library
Functionalization of amines by using CO 2 is of fundamental importance considering the abundance of amines and CO 2 . In this context, the catalytic formylation and methylation of …
GL Xu, ZX Wang - Advanced Synthesis & Catalysis, 2022 - Wiley Online Library
Palladium‐catalyzed reaction of 2,3‐allenols with amines was carried out to construct conjugated polyenes with allylic amino and hydroxy groups. [Pd(π‐allyl)Cl] 2 /P(2‐furyl) 3 ‐…
Number of citations: 4 onlinelibrary.wiley.com
H Seo, AC Bédard, WP Chen, RW Hicklin, A Alabugin… - Tetrahedron, 2018 - Elsevier
Selective N-monomethylation of anilines has been achieved under continuous flow conditions using dimethyl carbonate as a green methylating agent in the presence of 1,8-…
Number of citations: 17 www.sciencedirect.com
D Didier, B Tylleman, N Lambert, CMLV Velde… - Tetrahedron, 2008 - Elsevier
A major stumbling block in the applications of enantiomerically pure Tröger's base analogues is their poor availability. We have therefore developed a facile method for the …
Number of citations: 64 www.sciencedirect.com
Y Zhou, J Wang, Z Gu, S Wang, W Zhu… - Chemical …, 2016 - ACS Publications
Fluoroorganic chemistry has become essential in the evolution of many different but interconnected research fields. These include the development of new materials with a broad range …
Number of citations: 205 pubs.acs.org
ZL Li, KK Sun, PY Wu, C Cai - The Journal of Organic Chemistry, 2019 - ACS Publications
The iron-catalyzed α-C–H alkylation of N-methylanilines without any directing group by cross-dehydrogenative coupling between unactivated C(sp 3 )–H and C(sp 3 )–H bonds has …
Number of citations: 22 pubs.acs.org
JS Arnold, HM Nguyen - Synthesis, 2013 - thieme-connect.com
A summary is presented of dynamic kinetic asymmetric transformations of racemic allylic trichloroacetimidates in the presence of chiral diene-ligated rhodium catalysts. The reaction is …
Number of citations: 24 www.thieme-connect.com

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